4-Fluoronaphthalene-1-boronic acid
Overview
Description
4-Fluoronaphthalene-1-boronic acid is a chemical compound with the CAS Number: 182344-25-8 . It has a molecular weight of 189.98 . The IUPAC name for this compound is 4-fluoro-1-naphthylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Fluoronaphthalene-1-boronic acid is 1S/C10H8BFO2/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-6,13-14H . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoronaphthalene-1-boronic acid are not detailed in the search results, boronic acids are known to be used as reactants in coupling reactions .Physical And Chemical Properties Analysis
4-Fluoronaphthalene-1-boronic acid is a solid at room temperature . It has a boiling point of 240-242°C and a predicted density of 1.30±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Organic Synthesis
4-Fluoronaphthalene-1-boronic acid: is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid group in this compound reacts with various halides or triflates under palladium catalysis, leading to the formation of biaryl structures that are core components in many pharmaceuticals and organic materials .
Material Science
In material science, 4-Fluoronaphthalene-1-boronic acid can be used to modify the surface properties of materials. By introducing fluoroaromatic boronic acids onto surfaces, researchers can create hydrophobic coatings that repel water and other substances. This application is significant for developing self-cleaning surfaces and protective coatings .
Sensing Applications
The boronic acid moiety is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes 4-Fluoronaphthalene-1-boronic acid a potential candidate for developing sensors, especially for detecting sugars and other diol-containing biomolecules. Such sensors could have applications in medical diagnostics and environmental monitoring .
Drug Discovery
In the pharmaceutical industry, 4-Fluoronaphthalene-1-boronic acid can be utilized as a building block for drug discovery. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the drug’s properties, such as metabolic stability, lipophilicity, and bioavailability .
Fluorescent Probes
The fluorescent properties of naphthalene derivatives make 4-Fluoronaphthalene-1-boronic acid suitable for designing fluorescent probes. These probes can be used to label biomolecules or cells, enabling researchers to track biological processes in real-time with high specificity and sensitivity .
Polymer Chemistry
4-Fluoronaphthalene-1-boronic acid: can be incorporated into polymers to impart specific characteristics. For instance, polymers with boronic acid groups can bind to diols, which is useful in creating responsive or “smart” materials that can change their properties in response to environmental stimuli, such as glucose levels .
Therapeutics
The interaction of boronic acids with enzymes and proteins is an area of interest for therapeutic applications4-Fluoronaphthalene-1-boronic acid could be investigated for its potential to act as an inhibitor or modulator of biological pathways, offering a route to novel treatments for various diseases .
Analytical Chemistry
Lastly, 4-Fluoronaphthalene-1-boronic acid can be used in analytical chemistry for the separation of complex mixtures. Its ability to selectively bind certain molecules makes it useful in chromatography and other separation techniques, aiding in the purification of compounds and the analysis of biological samples .
Safety and Hazards
4-Fluoronaphthalene-1-boronic acid is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
4-Fluoronaphthalene-1-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-Fluoronaphthalene-1-boronic acid acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing transmetalation . This process involves the transfer of the organoboron group from boron to palladium, forming a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 4-Fluoronaphthalene-1-boronic acid . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of complex organic compounds from simpler precursors .
Pharmacokinetics
It’s worth noting that the compound is stable under ambient temperature conditions .
Result of Action
The result of the action of 4-Fluoronaphthalene-1-boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The action of 4-Fluoronaphthalene-1-boronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of the compound can be affected by factors such as temperature and the presence of moisture .
properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCGAEJGZLYEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382206 | |
Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronaphthalene-1-boronic acid | |
CAS RN |
182344-25-8 | |
Record name | B-(4-Fluoro-1-naphthalenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182344-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1-naphthaleneboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Fluoronaphthalene-1-boronic acid in the synthesis of 3-fluoroterrylene?
A1: 4-Fluoronaphthalene-1-boronic acid acts as a key reagent in the synthesis of 3-fluoroterrylene. It participates in a palladium-catalyzed cross-coupling reaction with 3-bromoperylene. This reaction forms a carbon-carbon bond, resulting in the intermediate compound, 3-(4-fluoronaphthalen-1-yl)perylene []. This intermediate is then subjected to oxidative cyclodehydrogenation, ultimately yielding 3-fluoroterrylene.
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